5-Bromo-2-fluoro-4-methoxybenzonitrile
CAS No.:
Cat. No.: VC13562868
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFNO |
|---|---|
| Molecular Weight | 230.03 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-4-methoxybenzonitrile |
| Standard InChI | InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3 |
| Standard InChI Key | NLZGBPNUVKGVEZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)F)C#N)Br |
| Canonical SMILES | COC1=C(C=C(C(=C1)F)C#N)Br |
Introduction
5-Bromo-2-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C₈H₆BrFNO. It is classified as a halogenated aromatic nitrile, featuring a benzene ring substituted with a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 4. The nitrile group (-C≡N) is also attached to the benzene ring, contributing to its unique chemical properties and reactivity profile.
Synthesis Methods
The synthesis of 5-Bromo-2-fluoro-4-methoxybenzonitrile typically involves several key steps, primarily through halogenation and nitration reactions on suitable precursors. These methods can vary depending on the desired yield and purity of the final product.
Applications and Research Findings
5-Bromo-2-fluoro-4-methoxybenzonitrile is notable for its potential applications in pharmaceuticals and organic synthesis. Its unique substituents allow for varied reactivity in chemical reactions, making it a valuable intermediate in synthetic chemistry. The compound's reactivity profile makes it suitable for synthesizing more complex structures, particularly in pharmaceutical applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Bromo-2-fluoro-6-methoxybenzonitrile | C₈H₆BrFNO | 0.93 |
| 4-Bromo-2-fluoro-6-hydroxybenzonitrile | C₈H₆BrFNO | 0.90 |
| 5-Bromo-2-fluoro-4-methoxybenzonitrile | C₈H₆BrFNO | - |
| 3-Bromo-2-fluoro-6-methoxybenzonitrile | C₈H₆BrFNO | 0.87 |
The uniqueness of 5-Bromo-2-fluoro-4-methoxybenzonitrile lies in its specific arrangement of substituents, which significantly influences both its chemical reactivity and potential biological activity compared to similar compounds.
Safety and Handling
Handling 5-Bromo-2-fluoro-4-methoxybenzonitrile requires caution due to its potential hazards. It is classified under hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P301+P312 (if swallowed, call a poison center or doctor if you feel unwell) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume